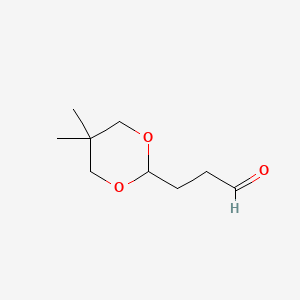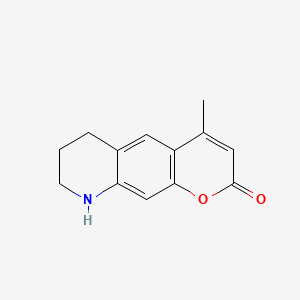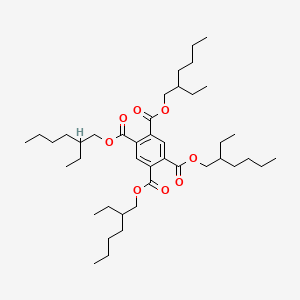
Acétate de méthyle (3-formyl-2-méthyl-1H-indol-1-yl)
Vue d'ensemble
Description
Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a formyl group at the 3-position and a methyl group at the 2-position of the indole ring, along with an ester group at the 1-position, makes this compound unique and of interest in synthetic organic chemistry.
Applications De Recherche Scientifique
Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be used in the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug discovery and development, particularly in targeting specific biological pathways.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable indole core.
Mécanisme D'action
Target of Action
Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, also known as (3-Formyl-2-methyl-indol-1-yl)-acetic acid methyl ester, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , and have been found in many important synthetic drug molecules . .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific derivative and its targets . They are known to interact with their targets, leading to various biological effects . .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
Analyse Biochimique
Biochemical Properties
Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate participates in several biochemical reactions due to its reactive formyl and indole groups. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes . These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways and the overall biochemical environment.
Cellular Effects
Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate exerts significant effects on various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell.
Molecular Mechanism
The molecular mechanism of action of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate involves its interactions with various biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, indole derivatives are known to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate can change over time due to its stability and degradation properties. This compound may undergo chemical degradation, leading to the formation of by-products that could influence its biological activity. Long-term studies in in vitro and in vivo settings have shown that the stability of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is crucial for maintaining its efficacy and minimizing potential adverse effects . Understanding the temporal effects of this compound is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it could potentially cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose beyond which the adverse effects outweigh the benefits, highlighting the importance of dose optimization in preclinical and clinical studies.
Metabolic Pathways
Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The metabolic flux and levels of metabolites can be influenced by the presence of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is crucial for its interaction with target biomolecules and the modulation of cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formylation: The formyl group can be introduced at the 3-position of the indole ring using the Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Methylation: The methyl group at the 2-position can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like AlCl3 (aluminum chloride).
Esterification: The ester group can be introduced by reacting the indole derivative with an appropriate acid chloride or anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, at the available positions on the ring.
Condensation: The formyl group can participate in condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, EtOH (ethanol)
Substitution: Cl2 (chlorine), HNO3 (nitric acid), SO3 (sulfur trioxide)
Condensation: Active methylene compounds, piperidine, ethanol
Major Products Formed
Oxidation: Methyl (3-carboxy-2-methyl-1H-indol-1-yl)acetate
Reduction: Methyl (3-hydroxymethyl-2-methyl-1H-indol-1-yl)acetate
Substitution: Various halogenated, nitrated, or sulfonated indole derivatives
Condensation: α,β-unsaturated carbonyl compounds
Comparaison Avec Des Composés Similaires
Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate can be compared with other indole derivatives, such as:
Methyl (3-formyl-1H-indol-1-yl)acetate: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.
Methyl (3-formyl-2-methyl-1H-indol-2-yl)acetate: The position of the ester group is different, which can influence its chemical properties and applications.
Methyl (3-hydroxy-2-methyl-1H-indol-1-yl)acetate:
The uniqueness of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propriétés
IUPAC Name |
methyl 2-(3-formyl-2-methylindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-11(8-15)10-5-3-4-6-12(10)14(9)7-13(16)17-2/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTOPUVGYLBJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351894 | |
| Record name | Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431983-71-0 | |
| Record name | Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















